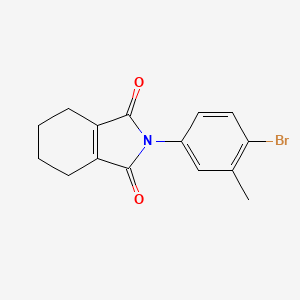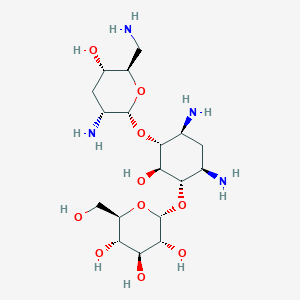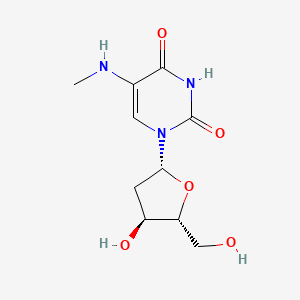
2-Deoxy-5-(methylamino)uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxy-5-(methylamino)uridine is a nucleoside analog that has garnered attention due to its potential antiviral properties. This compound is structurally similar to uridine, a naturally occurring nucleoside, but with modifications that enhance its biological activity. It is particularly noted for its potential use in antiviral therapies, especially against influenza and other viral infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-5-(methylamino)uridine typically involves the modification of uridine derivatives. One common method includes the methylation of 2-deoxyuridine at the 5-position using methylamine under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards. The production process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems .
Analyse Chemischer Reaktionen
Types of Reactions
2-Deoxy-5-(methylamino)uridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methylamino group, potentially leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the uridine ring, altering its electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5-position, where the methylamino group is located.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as N-oxide derivatives from oxidation and substituted uridine analogs from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
2-Deoxy-5-(methylamino)uridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Wirkmechanismus
The mechanism of action of 2-Deoxy-5-(methylamino)uridine involves its incorporation into viral RNA or DNA, leading to the termination of viral replication. The compound targets viral enzymes involved in nucleic acid synthesis, such as thymidine kinase and thymidylate synthase. By inhibiting these enzymes, the compound disrupts the replication process, thereby reducing viral proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyuridine: A nucleoside analog used in the diagnosis of megaloblastic anemias.
5-Methylamino-2’-deoxyuridine: Another derivative with potential antiviral properties.
2’-Amino-2’-deoxy-β-D-arabino-5-methyl uridine: Known for its antitumor activity
Uniqueness
2-Deoxy-5-(methylamino)uridine stands out due to its specific modifications that enhance its antiviral activity. Unlike other similar compounds, it has shown significant efficacy against a broad spectrum of viruses, making it a promising candidate for antiviral drug development .
Eigenschaften
CAS-Nummer |
840-50-6 |
|---|---|
Molekularformel |
C10H15N3O5 |
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O5/c1-11-5-3-13(10(17)12-9(5)16)8-2-6(15)7(4-14)18-8/h3,6-8,11,14-15H,2,4H2,1H3,(H,12,16,17)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
KPQFKCWYCKXXIP-XLPZGREQSA-N |
Isomerische SMILES |
CNC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Kanonische SMILES |
CNC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



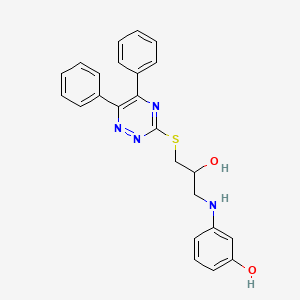
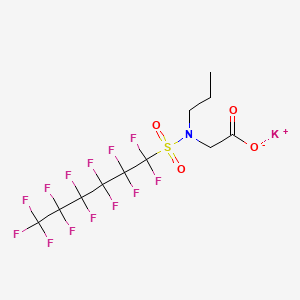
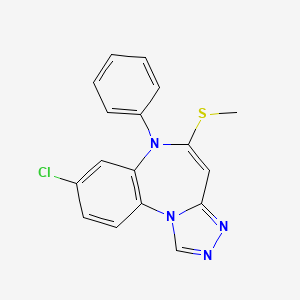
![5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12739657.png)

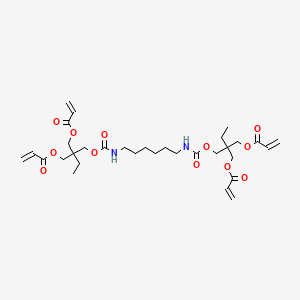
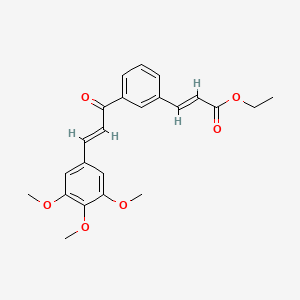

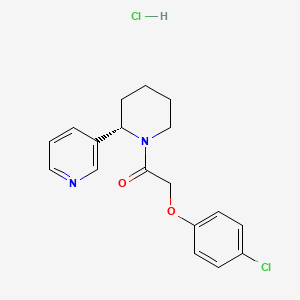
![4-methylbenzenesulfonic acid;[1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B12739699.png)
